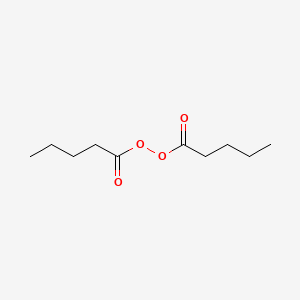

Pentanoyl pentaneperoxoate

Description

Pentanoyl pentaneperoxoate is a peroxoate ester characterized by the presence of a peroxy (-O-O-) functional group. Such peroxoate esters are typically reactive due to the unstable O-O bond, making them useful in organic synthesis as oxidizing agents or radical initiators.

Properties

CAS No. |

925-19-9 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

pentanoyl pentaneperoxoate |

InChI |

InChI=1S/C10H18O4/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

NWXPHYAWPBZQMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OOC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Divaleryl peroxide can be synthesized through several methods. One common synthetic route involves the reaction of valeryl chloride with hydrogen peroxide in the presence of a base such as pyridine . The reaction typically takes place in an organic solvent like diethyl ether. The overall reaction can be represented as follows:

2C5H9COCl+H2O2+2C5H5N→(C5H9CO)2O2+2C5H5NHCl

Industrial production methods for divaleryl peroxide often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Divaleryl peroxide undergoes various types of chemical reactions, primarily due to the presence of the peroxide linkage. Some of the common reactions include:

-

Homolytic Cleavage: : The O-O bond in divaleryl peroxide can undergo homolytic cleavage to generate free radicals. This reaction is often initiated by heat or light and is used in radical polymerization reactions .

-

Oxidation: : Divaleryl peroxide can act as an oxidizing agent. It can oxidize various substrates, including alkenes and alcohols, to form corresponding epoxides and ketones .

-

Substitution: : In the presence of suitable catalysts, divaleryl peroxide can participate in substitution reactions, where one of the acyl groups is replaced by another functional group .

Scientific Research Applications

Divaleryl peroxide has several applications in scientific research:

-

Organic Synthesis: : It is widely used as a radical initiator in organic synthesis. It facilitates the formation of carbon-carbon bonds and the functionalization of organic molecules .

-

Polymer Chemistry: : Divaleryl peroxide is used in the polymerization of monomers to form polymers. It helps initiate the polymerization process by generating free radicals .

-

Material Science: : It is used in the synthesis of advanced materials, including nanomaterials and composites. The compound’s ability to generate radicals makes it useful in modifying the surface properties of materials .

-

Biological Research: : Divaleryl peroxide is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound to investigate the mechanisms of oxidative damage .

Mechanism of Action

The primary mechanism of action of divaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including polymerization, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Pentanoyl pentaneperoxoate with structurally related compounds:

*Note: this compound’s properties are inferred due to lack of direct experimental data.

Reactivity and Stability

- This compound: Likely exhibits high reactivity due to the peroxoate group, similar to other aliphatic peroxoates. The O-O bond is prone to homolytic cleavage, generating free radicals useful in polymerization reactions. However, this instability may necessitate storage at low temperatures .

- (1-Cyano-1-phenylpentyl) ethaneperoxoate: The phenyl and cyano groups likely stabilize the peroxoate via resonance and electron-withdrawing effects, reducing decomposition rates compared to aliphatic analogs .

- Methyl/Isopropyl benzoate: Lack peroxoate groups, making them chemically stable under ambient conditions. Used in non-reactive applications like flavoring agents .

Research Findings and Data Gaps

- Toxicological Data: No acute or chronic toxicity data are available for this compound or (1-cyano-1-phenylpentyl) ethaneperoxoate, as noted in safety documentation for related compounds .

- Ecological Impact : Persistence, bioaccumulation, and mobility in soil/water systems are unstudied for peroxoates, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.